Eriochrome black t

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Metal Ion Indicator in Complexometric Titration

EBT functions as a metal ion indicator in a process known as complexometric titration []. This technique determines the concentration of specific metal ions in a solution. EBT binds to certain metal ions, forming a complex that changes the solution's color. The color change indicates the endpoint of the titration, allowing researchers to calculate the unknown metal ion concentration.

EBT is particularly useful for complexometric titration of calcium, magnesium, and zinc ions [, ].

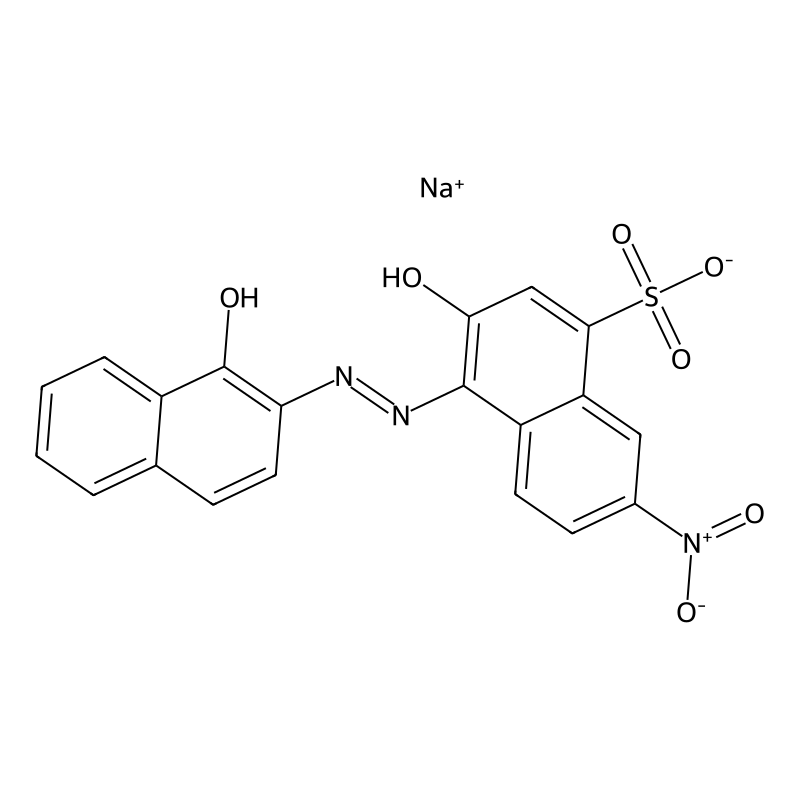

Eriochrome Black T is a complexometric indicator primarily used in analytical chemistry, particularly for determining water hardness. It is an azo dye, characterized by its ability to form colored complexes with metal ions. In its deprotonated form, Eriochrome Black T appears blue, while it turns red upon binding with metal ions such as calcium and magnesium. This color change is utilized in titrations to indicate the presence and concentration of these ions in solutions .

The chemical formula of Eriochrome Black T is , with a molar mass of approximately 461.38 g/mol. It is a dark purple-brown solid that is soluble in water but insoluble in most organic solvents, making it suitable for various analytical applications .

where represents the metal ion (e.g., calcium or magnesium). The stability of the formed complex is pH-dependent, with optimal performance typically observed in slightly alkaline conditions .

In addition to complexation reactions, Eriochrome Black T can undergo oxidative degradation. For instance, studies have shown that it can be decolorized using oxidizing agents like sodium hypochlorite or persulfate under specific conditions .

Research on the biological activity of Eriochrome Black T indicates that it exhibits low toxicity levels but can act as an irritant upon contact with skin or mucous membranes. Its lethal dose (LD50) has been reported as 17,590 mg/kg in rats, suggesting a relatively low acute toxicity profile compared to other chemical compounds .

Moreover, Eriochrome Black T has been studied for its potential effects on aquatic organisms due to its widespread use in water analysis and treatment processes. Its interaction with heavy metals may also influence bioavailability and toxicity in environmental contexts .

Eriochrome Black T can be synthesized through several methods, typically involving the azo coupling reaction between 1-hydroxynaphthalene-2-sulfonic acid and 7-nitro-3-oxonaphthalene-1-sulfonic acid hydrazine derivatives. The process generally involves:

- Preparation of diazonium salt: This is done by treating an appropriate aromatic amine with nitrous acid.

- Coupling reaction: The diazonium salt is then reacted with 1-hydroxynaphthalene-2-sulfonic acid under alkaline conditions to form the azo dye.

The synthesis can be optimized for yield and purity by controlling reaction conditions such as temperature and pH .

Eriochrome Black T has diverse applications, including:

- Water Hardness Testing: It serves as a primary indicator in complexometric titrations for determining calcium and magnesium concentrations in water samples.

- Environmental Monitoring: Used to detect heavy metals and assess water quality.

- Analytical Chemistry: Employed in various titrimetric methods due to its sensitivity and specificity towards metal ions.

- Research: Utilized in studies investigating the degradation of dyes and pollutants from wastewater .

Studies have explored the interactions of Eriochrome Black T with various metal ions and other compounds. For example, its complexation behavior varies significantly with different divalent cations, which affects its colorimetric properties and stability constants. Research has also focused on its oxidative degradation pathways using agents like sodium hypochlorite and persulfate, revealing insights into its environmental fate during wastewater treatment processes .

Several compounds exhibit similar properties to Eriochrome Black T, particularly as indicators or complexing agents:

| Compound Name | Structure Type | Application | Unique Features |

|---|---|---|---|

| Murexide | Azo dye | Detection of uranyl ions | Forms distinct color complexes with uranyl ions |

| Phenolphthalein | Azo dye | Acid-base titrations | Color change from colorless to pink at pH 8.2 |

| Alizarin Red | Azo dye | Calcium detection | Forms stable complexes with calcium ions |

| Fast Green FCF | Azo dye | Histology staining | Used primarily for staining biological tissues |

Eriochrome Black T's uniqueness lies in its specific application for water hardness testing and its sensitivity to a wide range of divalent metal ions, making it particularly valuable in environmental chemistry .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 53 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 49 of 53 companies with hazard statement code(s):;

H315 (22.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (30.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (44.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Wang SN, Chen QJ, Zhu MJ, Xue FY, Li WC, Zhao TJ, Li GD, Zhang GQ. An extracellular yellow laccase from white rot fungus Trametes sp. F1635 and its mediator systems for dye decolorization. Biochimie. 2018 Feb 28. pii: S0300-9084(18)30058-0. doi: 10.1016/j.biochi.2018.02.015. [Epub ahead of print] PubMed PMID: 29501482.

3: Yilmaz MD, Oktem HA. Eriochrome Black T-Eu(3+) Complex as a Ratiometric Colorimetric and Fluorescent Probe for the Detection of Dipicolinic Acid, a Biomarker of Bacterial Spores. Anal Chem. 2018 Mar 20;90(6):4221-4225. doi: 10.1021/acs.analchem.8b00576. Epub 2018 Mar 7. PubMed PMID: 29488375.

4: Karimi MH, Mahdavinia GR, Massoumi B, Baghban A, Saraei M. Ionically crosslinked magnetic chitosan/κ-carrageenan bioadsorbents for removal of anionic eriochrome black-T. Int J Biol Macromol. 2018 Feb 19;113:361-375. doi: 10.1016/j.ijbiomac.2018.02.102. [Epub ahead of print] PubMed PMID: 29471096.

5: Etchebarne BE, Li Z, Stedtfeld RD, Nicholas MC, Williams MR, Johnson TA, Stedtfeld TM, Kostic T, Khalife WT, Tiedje JM, Hashsham SA, Hughes MJ. Evaluation of Nucleic Acid Isothermal Amplification Methods for Human Clinical Microbial Infection Detection. Front Microbiol. 2017 Dec 12;8:2211. doi: 10.3389/fmicb.2017.02211. eCollection 2017. PubMed PMID: 29312154; PubMed Central PMCID: PMC5732957.

6: Srivastava A, Kumari U, Nigam AK, Mittal S, Mittal AK. Alterations in the activity of certain enzymes in the gills of a carp Labeo rohita exposed to an azo dye, Eriochrome black T: a biochemical investigation. Fish Physiol Biochem. 2018 Apr;44(2):629-637. doi: 10.1007/s10695-017-0458-9. Epub 2017 Dec 22. PubMed PMID: 29270704.

7: Chaudhary S, Sharma J, Kaith BS, Yadav S, Sharma AK, Goel A. Gum xanthan-psyllium-cl-poly(acrylic acid-co-itaconic acid) based adsorbent for effective removal of cationic and anionic dyes: Adsorption isotherms, kinetics and thermodynamic studies. Ecotoxicol Environ Saf. 2018 Mar;149:150-158. doi: 10.1016/j.ecoenv.2017.11.030. Epub 2017 Nov 20. PubMed PMID: 29156307.

8: Gholami A, Golestaneh M, Andalib Z. A new method for determination of cocamidopropyl betaine synthesized from coconut oil through spectral shift of Eriochrome Black T. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Mar 5;192:122-127. doi: 10.1016/j.saa.2017.11.007. Epub 2017 Nov 10. PubMed PMID: 29128745.

9: Mudassir MA, Hussain SZ, Rehman A, Zaheer W, Asma ST, Jilani A, Aslam M, Zhang H, Ansari TM, Hussain I. Development of Silver-Nanoparticle-Decorated Emulsion-Templated Hierarchically Porous Poly(1-vinylimidazole) Beads for Water Treatment. ACS Appl Mater Interfaces. 2017 Jul 19;9(28):24190-24197. doi: 10.1021/acsami.7b05311. Epub 2017 Jul 3. PubMed PMID: 28644011.

10: Khashaba PY, Ali HRH, El-Wekil MM. Simultaneous voltammetric analysis of anti-ulcer and D(2)-antagonist agents in binary mixture using redox sensor and their determination in human serum. Mater Sci Eng C Mater Biol Appl. 2017 Jun 1;75:733-741. doi: 10.1016/j.msec.2017.02.092. Epub 2017 Feb 24. PubMed PMID: 28415523.

11: Zinatloo-Ajabshir S, Morassaei MS, Salavati-Niasari M. Facile fabrication of Dy(2)Sn(2)O(7)-SnO(2) nanocomposites as an effective photocatalyst for degradation and removal of organic contaminants. J Colloid Interface Sci. 2017 Jul 1;497:298-308. doi: 10.1016/j.jcis.2017.03.031. Epub 2017 Mar 6. PubMed PMID: 28288376.

12: Srivastava A, Verma N, Mistri A, Ranjan B, Nigam AK, Kumari U, Mittal S, Mittal AK. Alterations in the skin of Labeo rohita exposed to an azo dye, Eriochrome black T: a histopathological and enzyme biochemical investigation. Environ Sci Pollut Res Int. 2017 Mar;24(9):8671-8681. doi: 10.1007/s11356-017-8517-4. Epub 2017 Feb 15. PubMed PMID: 28197946.

13: Ning YJ, Wang SS, Chen QJ, Ling ZR, Wang SN, Wang WP, Zhang GQ, Zhu MJ. An extracellular yellow laccase with potent dye decolorizing ability from the fungus Leucoagaricus naucinus LAC-04. Int J Biol Macromol. 2016 Dec;93(Pt A):837-842. doi: 10.1016/j.ijbiomac.2016.09.046. Epub 2016 Sep 15. PubMed PMID: 27642125.

14: Thomas SP, Sankar HK. A simple colorimetric method for estimation of tramadol hydrochloride in pure and tablet dosage forms. Indian J Pharmacol. 2016 Sep-Oct;48(5):550-554. PubMed PMID: 27721542; PubMed Central PMCID: PMC5051250.

15: Nalbach M, Klassen S, Bechstein R, Kühnle A. Molecular Self-Assembly Versus Surface Restructuring During Calcite Dissolution. Langmuir. 2016 Oct 4;32(39):9975-9981. Epub 2016 Sep 21. PubMed PMID: 27603323.

16: Srivastava B, Barman MK, Chatterjee M, Roy D, Mandal B. Solid phase extraction, separation and preconcentration of rare elements thorium(IV), uranium(VI), zirconium(IV), cerium(IV) and chromium(III) amid several other foreign ions with eriochrome black T anchored to 3-D networking silica gel. J Chromatogr A. 2016 Jun 17;1451:1-14. doi: 10.1016/j.chroma.2016.04.079. Epub 2016 May 7. PubMed PMID: 27185054.

17: Molla A, Sahu M, Hussain S. Synthesis of Tunable Band Gap Semiconductor Nickel Sulphide Nanoparticles: Rapid and Round the Clock Degradation of Organic Dyes. Sci Rep. 2016 May 17;6:26034. doi: 10.1038/srep26034. PubMed PMID: 27185051; PubMed Central PMCID: PMC4868986.

18: Karita S, Kaneta T. Chelate titrations of Ca(2+) and Mg(2+) using microfluidic paper-based analytical devices. Anal Chim Acta. 2016 Jun 14;924:60-67. doi: 10.1016/j.aca.2016.04.019. Epub 2016 Apr 22. PubMed PMID: 27181645.

19: Busi S, Chatterjee R, Rajkumari J, Hnamte S. Ecofriendly biosorption of dyes and metals by bacterial biomass of Aeromonas hydrophila RC1. J Environ Biol. 2016 Mar;37(2):267-74. PubMed PMID: 27097447.

20: Jassal V, Shanker U, Kaith BS. Aegle marmelos Mediated Green Synthesis of Different Nanostructured Metal Hexacyanoferrates: Activity against Photodegradation of Harmful Organic Dyes. Scientifica (Cairo). 2016;2016:2715026. doi: 10.1155/2016/2715026. Epub 2016 Feb 29. PubMed PMID: 27034896; PubMed Central PMCID: PMC4789527.